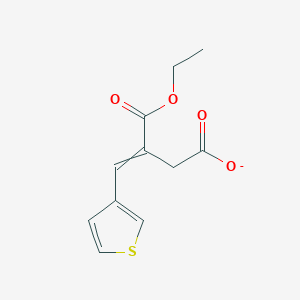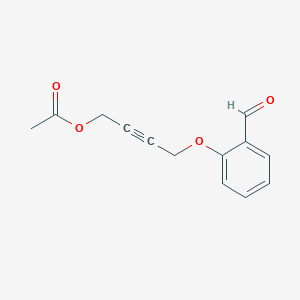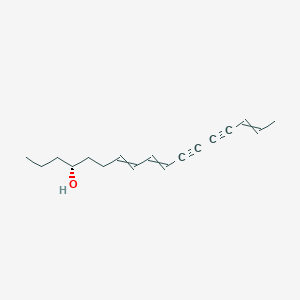
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol is a complex organic compound characterized by its unique structure, which includes multiple double and triple bonds along with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bonds can be reduced to double or single bonds under appropriate conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the triple bonds would result in alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: While not widely used industrially, its reactivity could make it useful in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol exerts its effects is not well-understood. its multiple double and triple bonds suggest that it could participate in various chemical reactions, potentially interacting with molecular targets through mechanisms such as covalent bonding or hydrogen bonding. Further research is needed to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (4R)-Heptadeca-7,9,15-triene-11,13-diyn-4-ol include other polyunsaturated hydrocarbons and alcohols with multiple double and triple bonds. Examples include:
Eigenschaften
CAS-Nummer |
919282-67-0 |
|---|---|
Molekularformel |
C17H22O |
Molekulargewicht |
242.36 g/mol |
IUPAC-Name |
(4R)-heptadeca-7,9,15-trien-11,13-diyn-4-ol |
InChI |
InChI=1S/C17H22O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3,5,10-13,17-18H,4,14-16H2,1-2H3/t17-/m1/s1 |
InChI-Schlüssel |
VOLHLYKNKKLHHO-QGZVFWFLSA-N |
Isomerische SMILES |
CCC[C@H](CCC=CC=CC#CC#CC=CC)O |
Kanonische SMILES |
CCCC(CCC=CC=CC#CC#CC=CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)


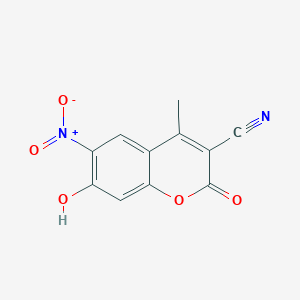
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
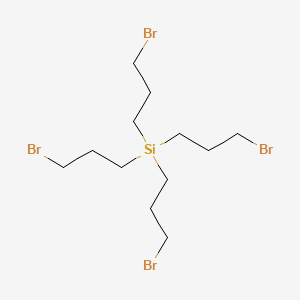
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)


